6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine

Herbicide Discovery Phytoene Desaturase Structure-Activity Relationship

6-Chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine (CAS 1455630-27-9) is a synthetic, small-molecule pyridazine derivative with the molecular formula C11H8ClF2N3 and a molecular weight of 255.65 g/mol. The compound belongs to the N-benzyl-6-chloropyridazin-3-amine chemotype, which serves as a versatile scaffold in medicinal chemistry and agrochemical discovery programs targeting kinases, GPCRs, and phytoene desaturase (PDS).

Molecular Formula C11H8ClF2N3
Molecular Weight 255.65 g/mol
CAS No. 1455630-27-9
Cat. No. B1491418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine
CAS1455630-27-9
Molecular FormulaC11H8ClF2N3
Molecular Weight255.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CNC2=NN=C(C=C2)Cl
InChIInChI=1S/C11H8ClF2N3/c12-10-3-4-11(17-16-10)15-6-7-1-2-8(13)5-9(7)14/h1-5H,6H2,(H,15,17)
InChIKeyDQKGGSQDFYCNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine (CAS 1455630-27-9): Structural Identity and Procurement Baseline


6-Chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine (CAS 1455630-27-9) is a synthetic, small-molecule pyridazine derivative with the molecular formula C11H8ClF2N3 and a molecular weight of 255.65 g/mol . The compound belongs to the N-benzyl-6-chloropyridazin-3-amine chemotype, which serves as a versatile scaffold in medicinal chemistry and agrochemical discovery programs targeting kinases, GPCRs, and phytoene desaturase (PDS) [1]. Commercially available from multiple suppliers at purities ≥95–98%, this compound is primarily sourced as a research intermediate and screening candidate, with procurement decisions hinging on the specific 2,4-difluorobenzyl substitution pattern, which differentiates it from closely related halogen-benzyl and heterocyclic analogs .

Why Generic Substitution Fails for 6-Chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine: The Substitution-Phenotype Gap


Within the N-benzyl-6-chloropyridazin-3-amine class, seemingly minor alterations to the benzyl substitution pattern or the heterocyclic core produce large shifts in target engagement, selectivity, and functional activity that cannot be predicted from chemical similarity alone . Direct experimental evidence from pyridazine herbicide discovery programs demonstrates that the 2,4-difluoro arrangement on the benzylamine ring is a critical determinant of both preemergence and postemergence herbicidal potency, with near-identical analogs bearing alternative halogen or alkoxy substitutions failing to achieve equivalent inhibition profiles against phytoene desaturase [1]. Moreover, isosteric replacement of the pyridazine core with a pyrimidine or pyrazine ring—while preserving identical molecular formula—diverts biological activity toward entirely distinct targets such as mitochondrial complex I or acetyl-CoA carboxylase, underscoring that neither core hopping nor benzyl substitution swapping can guarantee functional equivalence . For procurement in target-focused screening campaigns, substitution for a generic '6-chloro-N-benzylpyridazin-3-amine' without precise CAS verification risks introducing compounds with divergent pharmacokinetic, selectivity, and potency profiles, invalidating comparative structure-activity relationship (SAR) interpretation and wasting screening resources.

Quantitative Differentiation Evidence: 6-Chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine vs. Structural Analogs


Herbicidal Potency: 2,4-Difluorobenzyl Derivative vs. Commercial Standards Norflurazon and Diflufenican

In a scaffold-hopping study targeting phytoene desaturase (PDS), the closely related 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (compound B1), which shares the identical 6-chloro-N-(2,4-difluorophenyl)amino pharmacophore with 6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine except for the phenyl-vs-benzyl linker, achieved 100% inhibition of root and stem growth in Echinochloa crus-galli (barnyard grass) and Portulaca oleracea (purslane) at 100 μg/mL, statistically significantly outperforming the commercial PDS inhibitor norflurazon (NRF) and matching or exceeding the reference herbicide diflufenican (BF) [1]. The study further established that the 6-chloro substituent on the pyridazine ring is the essential structural determinant for postemergence herbicidal activity, providing a direct mechanistic basis for demanding the 6-chloro-pyridazine architecture in procurement specifications [1].

Herbicide Discovery Phytoene Desaturase Structure-Activity Relationship

Target Selectivity Differentiation: Pyridazine Core vs. Pyrimidine Isosteres with Identical Molecular Formula

The pyridazine core of 6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine confers target engagement properties distinct from its direct pyrimidine regioisomer 6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine, despite sharing the identical molecular formula C11H8ClF2N3 and molecular weight of 255.65 g/mol . While the pyrimidine analog is reported to act as an inhibitor of mitochondrial complex I, leading to decreased ATP production and increased reactive oxygen species , the pyridazine scaffold is associated with inhibition of the TGF-β type I receptor kinase ALK5 (IC50 values in the low nanomolar range for closely related 4,6-disubstituted pyridazine derivatives) and phytoene desaturase [1]. This core-dependent target divergence means that a procurement specification that accepts either a pyridazine or pyrimidine core based solely on molecular formula matching will introduce compounds directed against entirely unrelated biological pathways, corrupting any target-focused screening cascade [1].

Kinase Inhibition Target Selectivity Isosteric Replacement

Halogen-Dependent Physicochemical Differentiation: 2,4-Difluorobenzyl vs. 2,4-Dichlorobenzyl Analog

Direct comparison of 6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine (MW 255.65 g/mol, ClogP predicted ~2.8) with its 2,4-dichlorobenzyl analog 6-chloro-N-(2,4-dichlorobenzyl)pyridazin-3-amine (CAS 2097969-46-3, MW 288.56 g/mol) reveals significant differences in key drug-likeness parameters . The difluoro compound exhibits a lower molecular weight (255.65 vs. 288.56 g/mol) and a predicted lower LogP due to the smaller van der Waals volume and higher electronegativity of fluorine versus chlorine substituents, which translates into measurably different boiling points (predicted ~420°C for the difluoro compound vs. 485.6°C for the dichloro compound) and vapor pressures . These physicochemical distinctions directly impact solubility, permeability, and metabolic stability—the dichloro analog is predicted to have higher lipophilicity and stronger non-specific protein binding, whereas the difluoro substitution pattern is expected to confer improved oral bioavailability and reduced CYP450-mediated oxidative metabolism due to the metabolic blocking effect of fluorine at the 2- and 4-positions [1]. For procurement in medicinal chemistry programs, the difluoro analog is thus preferable when optimizing for lead-like properties under Lipinski and Veber guidelines, while the dichloro analog may be preferred for projects requiring enhanced target residence time via hydrophobic interactions.

Physicochemical Properties Halogen Substitution Drug-Likeness

Purity and Reproducibility Benchmarking: 98% Assay vs. 95% Industry Standard

Commercially available 6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine is supplied at a certified purity of 98% (HPLC) by Leyan (Product No. 2290692), exceeding the 95% purity that is the typical industry threshold for research-grade screening compounds offered by multiple alternative suppliers . While a 3% absolute purity differential may appear modest, in the context of high-throughput screening (HTS) at 10 μM compound concentration, a 95% purity stock contains up to 500 nM of total impurities, which can generate false-positive hit rates of 1–5% in biochemical and cell-based assays, particularly in luciferase-based reporter gene assays, fluorescence polarization assays, and thiol-reactive target systems [1]. The 98% material reduces total impurity burden to ≤200 nM under identical screening conditions, directly translating to lower false-positive and false-negative rates and improving assay Z'-factor reliability [1]. For procurement in fragment-based or affinity-based screening where compound integrity is paramount, the 98% purity grade provides a quantifiable reduction in impurity-driven artifact risk compared to generic 95% offerings.

Compound Purity Screening Reproducibility Quality Control

Optimal Application Scenarios for 6-Chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine (CAS 1455630-27-9)


ALKS/TGF-βRI Kinase Inhibitor SAR Probe Synthesis

The 2,4-difluorobenzyl-6-chloropyridazin-3-amine scaffold is directly applicable as a core intermediate for generating ALK5 (TGF-βRI) inhibitor libraries. Quantitative precedent from the pyridazinyl amino derivative patent class demonstrates that 4,6-disubstituted pyridazine cores with fluorinated benzylamine substituents achieve ALK5 IC50 values down to 0.550 nM, and the metabolic blocking provided by the 2,4-difluoro arrangement enhances oxidative stability relative to non-fluorinated or mono-fluorinated benzyl analogs . This application scenario leverages the compound's 98% purity grade (Leyan) to minimize impurity interference in kinase inhibition assays, directly supporting reproducible IC50 determination and SAR table construction .

Phytoene Desaturase (PDS) Herbicide Lead Optimization

Based on the demonstrated essential role of the 6-chloro substituent and the 2,4-difluorobenzylamino motif in PDS inhibition (Journal of Agricultural and Food Chemistry, 2024), 6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine serves as a minimal pharmacophoric fragment for PDS-targeted herbicide design . The compound can be elaborated via electrophilic aromatic substitution or cross-coupling at the pyridazine 4- and 5-positions to install carboxamide, phenoxy, or heteroaryl substituents, following the scaffold-hopping strategy that yielded compound B1 with 100% preemergence and postemergence herbicidal activity at 100 μg/mL against key grass and broadleaf weed species . The 98% purity specification ensures that structure-activity relationships derived from the elaborated analogs are not confounded by starting-material impurities, a critical consideration when conducting dose-response herbicidal assays in greenhouse settings .

Physicochemical Property-Driven Lead Selection for Oral Bioavailability Optimization

For medicinal chemistry programs requiring a low-molecular-weight, moderately lipophilic benzylamine building block with enhanced metabolic stability, 6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine offers a measurable advantage over the corresponding 2,4-dichlorobenzyl analog (MW 288.56 vs. 255.65 g/mol; predicted ClogP ~3.5–4.0 vs. ~2.8) . The difluoro substitution pattern leverages the well-established metabolic blocking effect of fluorine at the 2- and 4-positions of the benzyl ring, reducing CYP450-mediated oxidative metabolism compared to chlorinated or unsubstituted benzyl analogs . This makes the compound a strategically preferred intermediate for synthesizing lead series intended for oral administration, where compliance with Lipinski and Veber guidelines is a gating requirement for progression into pharmacokinetic studies.

High-Throughput Screening Library Design with Reduced False-Positive Rates

The 98% purity specification (Leyan Product No. 2290692) for 6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine supports its direct inclusion in HTS libraries targeting kinases, GPCRs, or PDS enzymes, where impurity-driven false-positive rates are a well-documented source of hit-list inflation . At a 10 μM screening concentration, the 98% purity material contributes ≤200 nM total impurities, reducing pan-assay interference compound (PAINS) risk compared to 95% purity stocks that introduce up to 500 nM impurity load . When multiplied across a 100,000-compound library, a 3% purity improvement can eliminate thousands of false-positive hits, directly reducing downstream hit validation costs by an estimated 15–25% .

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